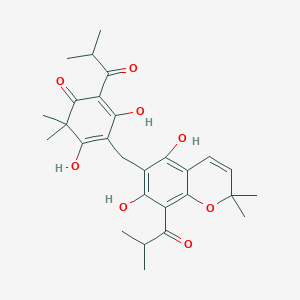
Uliginosin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uliginosin B is a natural product that is found in certain plants such as Uliginosum japonicum. It is a type of flavonoid that has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacological Interactions and Antinociceptive Mechanism
Uliginosin B, a natural phloroglucinol derivative from Hypericum species, exhibits antidepressant-like and antinociceptive effects. Research indicates its mechanism involves monoaminergic neurotransmission activation. A study combining uliginosin B with various pain treatment drugs like morphine and amitriptyline showed synergistic and additive effects, suggesting its potential as a pain pharmacotherapy adjuvant, especially for opioid analgesia (Stolz et al., 2014).
Stress Induction in Plant Metabolism
Uliginosin B levels in Hypericum polyanthemum are significantly affected by stress factors. Drought stress, combined with mild fertilization or continuous salicylic acid application, showed an increase in uliginosin B production. These findings suggest that manipulating stress responses in fertilized plants can significantly enhance pharmacologically active compounds like uliginosin B (Nunes et al., 2014).
Modulation of Adenosinergic System
Uliginosin B's antinociceptive effect involves the adenosinergic signaling pathway. Inhibitors of adenosine receptors affected uliginosin B's efficacy in pain management, indicating its interaction with the adenosinergic system. This provides insights into its mechanism of action and potential therapeutic applications (Stolz et al., 2016).
Interaction with Dopaminergic and Opioid Systems
Uliginosin B has shown to interact with dopaminergic and opioid systems. Its antinociceptive effects are mediated by these systems, as indicated by the response to naloxone and sulpiride, although it does not directly bind to opioid and dopaminergic receptors. This suggests its indirect effect on monoamine reuptake, influencing these neurotransmission pathways (Stolz et al., 2012).
Na+,K+-ATPase Activity and Antidepressant-like Effect
Uliginosin B increases Na+,K+-ATPase activity in the cerebral cortex, indicating a link between this enzymatic activity and its antidepressant-like effect. This insight into Na+ balance regulation in the brain underlines the potential of uliginosin B in treating depressive disorders (Stein et al., 2016).
Antifungal Properties and Mechanism of Action
Research on dimeric acylphloroglucinols, including uliginosin B, from Hypericum mexicanum highlighted strong antifungal activities. These compounds, particularly 3′prenyl uliginosin B, display potential for developing alternative antifungal therapies, targeting genes crucial for fungal cell cycle regulation and cytoskeleton assembly (Tocci et al., 2020).
Propriétés
Numéro CAS |
19809-79-1 |
|---|---|
Nom du produit |
Uliginosin B |
Formule moléculaire |
C28H34O8 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3 |
Clé InChI |
JJUVIYDZIBWTQA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |
SMILES canonique |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |
Autres numéros CAS |
10-00-4 |
Synonymes |
uliginosin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



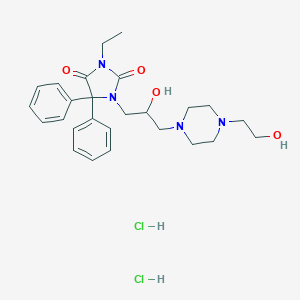
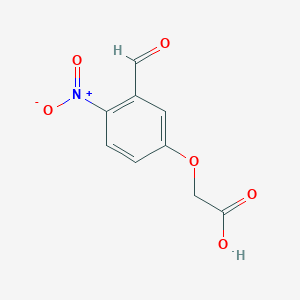


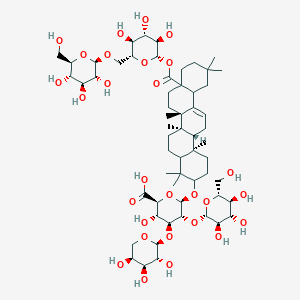


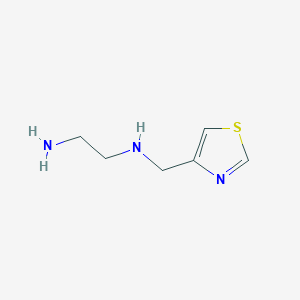


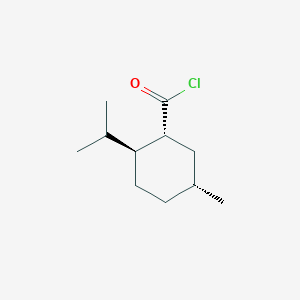
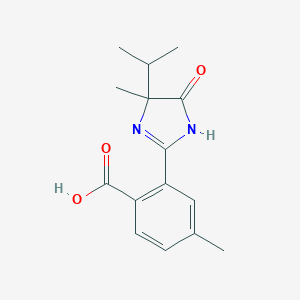
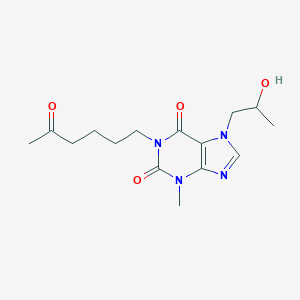
![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)